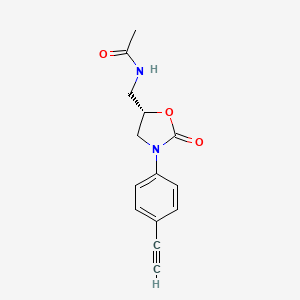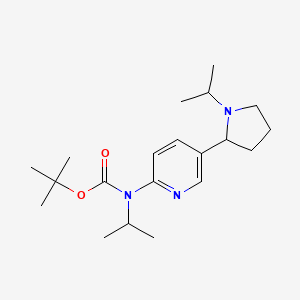![molecular formula C6H10O4S B11818208 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C6H10O4S and a molecular weight of 178.21 g/mol . This compound is characterized by the presence of a sulfanyl group attached to a propanoic acid backbone, with a methoxy-oxoethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with methyl glyoxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxy-oxoethyl substituent can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The methoxy-oxoethyl substituent can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptopropanoic acid: Lacks the methoxy-oxoethyl substituent, making it less versatile in certain reactions.
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate: An ester derivative with different reactivity and solubility properties.
Uniqueness
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid is unique due to the presence of both a sulfanyl group and a methoxy-oxoethyl substituent, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H10O4S |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
3-(2-methoxy-2-oxoethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O4S/c1-10-6(9)4-11-3-2-5(7)8/h2-4H2,1H3,(H,7,8) |
Clave InChI |
KNBKPLSCDWAFFY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)




![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)

